molecular formula C18H22N2O4 B1452631 1-{[1-(4-Methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid CAS No. 1010929-78-8

1-{[1-(4-Methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid

Cat. No.: B1452631
CAS No.: 1010929-78-8
M. Wt: 330.4 g/mol
InChI Key: BWLSAMFBQBFIIS-UHFFFAOYSA-N
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Description

This compound contains a piperidine ring, which is a common structure in many pharmaceuticals . It also includes a pyrrolidine ring, another nitrogen-containing heterocycle . The presence of these rings suggests that this compound could have interesting biological activity.


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the piperidine and pyrrolidine rings, possibly through cyclization reactions . The carbonyl groups could be introduced through functionalization reactions .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring and a pyrrolidine ring, both of which are five-membered rings with one nitrogen atom . The compound also contains carbonyl groups and a methylphenyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the functional groups present. The carbonyl groups could undergo reactions such as nucleophilic addition or reduction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the carbonyl groups could affect its polarity and solubility .

Scientific Research Applications

  • Cancer Treatment : A study explored the use of a compound similar to 1-{[1-(4-Methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid as an Aurora kinase inhibitor, suggesting potential applications in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).

  • Spectroscopic and Quantum Mechanical Study : The spectroscopic properties of a similar compound were investigated using various techniques. This study can provide insights into the molecular structure and behavior of the compound (P. Devi, A. Bishnoi, S. Fatma, 2020).

  • Nootropic Activity : Research on derivatives of 1,4-disubstituted 2-oxopyrrolidines, related to the compound , indicated potential for nootropic activity, which refers to substances that may improve cognitive function (V. Valenta, J. Urban, J. Taimr, Z. Polívka, 1994).

  • Medicinal Chemistry Synthesis : A study mentioned the synthesis of related compounds for potential use in medicinal chemistry, such as enzyme inhibitors (J. Magano, E. Kiser, Russell James Shine, Michael H. Chen, 2014).

  • Anticancer Agents : Research on piperidine-4-carboxylic acid ethyl ester derivatives explored their potential as anticancer agents, demonstrating the therapeutic applications of related compounds (A. Rehman, N. Ahtzaz, M. Abbasi, Sz Siddiqui, S. Saleem, S. Manzoor, J. Iqbal, N. Virk, T. Chohan, S. Shah, 2018).

  • Prediction of Biological Activity : Another study focused on predicting the biological activity of novel compounds, including those related to this compound (Y. Kharchenko, O. S. Detistov, V. Orlov, 2008).

Mechanism of Action

The mode of action of a compound generally involves its interaction with its biological targets, leading to changes in cellular processes. The specific mode of action would depend on the compound’s structure and the nature of its targets .

The compound’s effects on biochemical pathways would also depend on its specific targets. For instance, if the compound targets α-glycosidase, it could affect carbohydrate metabolism .

Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, would influence the compound’s bioavailability. These properties can be influenced by various factors, including the compound’s chemical structure and the patient’s physiological condition .

The result of the compound’s action would be the molecular and cellular effects induced by its interaction with its targets. This could involve changes in enzyme activity, signal transduction, or gene expression, among other possibilities .

Environmental factors, such as pH, temperature, and the presence of other substances, could influence the compound’s action, efficacy, and stability .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its biological activity, as well as optimization of its synthesis . It could also involve the design of related compounds with improved properties .

Properties

IUPAC Name

1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-12-2-4-15(5-3-12)20-11-14(10-16(20)21)17(22)19-8-6-13(7-9-19)18(23)24/h2-5,13-14H,6-11H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLSAMFBQBFIIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[1-(4-Methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid
Reactant of Route 2
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1-{[1-(4-Methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid
Reactant of Route 3
1-{[1-(4-Methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid
Reactant of Route 4
1-{[1-(4-Methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid
Reactant of Route 5
1-{[1-(4-Methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid
Reactant of Route 6
1-{[1-(4-Methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid

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